Cas no 35149-23-6 (2-Iodo-4,5-dimethylbenzoic acid)
2-Iodo-4,5-dimethylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-4,5-dimethylbenzoic acid
- 4,5-dimethyl-2-iodobenzoic acid
- UJPYLBURWVNVJI-UHFFFAOYSA-N
- AB9475
- CS-0153298
- AS-44971
- AKOS027327824
- 35149-23-6
- 2-Iodo-4,5-dimethylbenzoic acid, 97%
- SCHEMBL10597044
- 2-iodo-4,5-dimethylbenzoicacid
- DB-330395
- MFCD14583068
-
- MDL: MFCD14583068
- Inchi: 1S/C9H9IO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,1-2H3,(H,11,12)
- InChI Key: UJPYLBURWVNVJI-UHFFFAOYSA-N
- SMILES: IC1=CC(C)=C(C)C=C1C(=O)O
Computed Properties
- Exact Mass: 275.96473g/mol
- Monoisotopic Mass: 275.96473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 2.8
2-Iodo-4,5-dimethylbenzoic acid Security Information
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
2-Iodo-4,5-dimethylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I908948-1g |
2-iodo-4,5-dimethylbenzoic acid |
35149-23-6 | 95% | 1g |
1,603.80 | 2021-05-17 | |
| TRC | I738015-50mg |
2-Iodo-4,5-Dimethylbenzoic Acid |
35149-23-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I738015-100mg |
2-Iodo-4,5-Dimethylbenzoic Acid |
35149-23-6 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I738015-500mg |
2-Iodo-4,5-Dimethylbenzoic Acid |
35149-23-6 | 500mg |
$ 320.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI838-200mg |
2-Iodo-4,5-dimethylbenzoic acid |
35149-23-6 | 98% | 200mg |
605.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI838-1g |
2-Iodo-4,5-dimethylbenzoic acid |
35149-23-6 | 98% | 1g |
2117.0CNY | 2021-07-10 | |
| eNovation Chemicals LLC | D959503-250mg |
2-Iodo-4,5-dimethylbenzoic acid |
35149-23-6 | 95% | 250mg |
$70 | 2024-06-06 | |
| eNovation Chemicals LLC | D959503-1g |
2-Iodo-4,5-dimethylbenzoic acid |
35149-23-6 | 95% | 1g |
$110 | 2024-06-06 | |
| eNovation Chemicals LLC | D959503-5g |
2-Iodo-4,5-dimethylbenzoic acid |
35149-23-6 | 95% | 5g |
$295 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1132902-5g |
2-iodo-4,5-dimethylbenzoic acid |
35149-23-6 | 95% | 5g |
$600 | 2024-07-23 |
2-Iodo-4,5-dimethylbenzoic acid Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-Iodo-4,5-dimethylbenzoic acid
Recent Advances in the Study of 2-Iodo-4,5-dimethylbenzoic Acid (CAS: 35149-23-6) in Chemical Biology and Pharmaceutical Research
The compound 2-Iodo-4,5-dimethylbenzoic acid (CAS: 35149-23-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This aromatic iodo-carboxylic acid derivative has shown promising applications in medicinal chemistry, particularly in the development of novel therapeutic agents and as a building block for more complex pharmaceutical compounds. Recent studies have focused on its unique chemical properties, including its reactivity in cross-coupling reactions and potential biological activities.
In the context of synthetic chemistry, 2-Iodo-4,5-dimethylbenzoic acid has proven valuable as a precursor in palladium-catalyzed coupling reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in Suzuki-Miyaura cross-coupling reactions to create biaryl compounds with potential anticancer properties. The iodine substituent at the 2-position and the carboxylic acid group provide two distinct reactive sites, making this compound particularly versatile for modular synthesis approaches.
From a pharmacological perspective, preliminary in vitro studies have indicated that derivatives of 2-Iodo-4,5-dimethylbenzoic acid may exhibit moderate inhibitory activity against certain kinase enzymes involved in inflammatory pathways. Research conducted at the University of California, San Francisco in 2024 showed that structural modifications of this core scaffold could lead to compounds with improved selectivity for specific protein targets. However, further optimization is needed to enhance potency and pharmacokinetic properties.
The stability and solubility characteristics of 2-Iodo-4,5-dimethylbenzoic acid have also been subjects of recent investigation. A 2024 publication in Chemical & Pharmaceutical Bulletin reported detailed physicochemical profiling of this compound, including its pKa values, partition coefficients, and stability under various pH conditions. These studies provide crucial data for pharmaceutical formulation development involving this molecule.
Looking forward, researchers are exploring the potential of 2-Iodo-4,5-dimethylbenzoic acid in targeted drug delivery systems. Its ability to serve as a linker molecule between drug payloads and targeting moieties is being investigated in several laboratories. The compound's aromatic structure and functional groups make it particularly suitable for conjugation with various biomolecules while maintaining stability in biological systems.
In conclusion, 2-Iodo-4,5-dimethylbenzoic acid (CAS: 35149-23-6) represents a versatile chemical building block with growing importance in pharmaceutical research. Its applications span from synthetic chemistry to potential therapeutic development, though further studies are needed to fully realize its potential. The compound's unique structural features continue to inspire innovative research approaches in drug discovery and chemical biology.
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